molecular formula C9H16S B14633848 2H-1-Benzothiopyran, octahydro-, trans- CAS No. 54340-73-7

2H-1-Benzothiopyran, octahydro-, trans-

Cat. No.: B14633848
CAS No.: 54340-73-7
M. Wt: 156.29 g/mol
InChI Key: ILOILTHGYLSHSI-DTWKUNHWSA-N
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Description

2H-1-Benzothiopyran, octahydro-, trans- is a heterocyclic compound with the molecular formula C9H16S . It is a sulfur-containing compound that belongs to the class of benzothiopyrans. This compound is characterized by its octahydro structure, indicating that it is fully saturated with hydrogen atoms. The “trans-” designation refers to the specific geometric configuration of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzothiopyran, octahydro-, trans- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization of a suitable thiol with an alkene in the presence of a catalyst can yield the desired benzothiopyran structure . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of 2H-1-Benzothiopyran, octahydro-, trans- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzothiopyran, octahydro-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2H-1-Benzothiopyran, octahydro-, trans- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1-Benzothiopyran, octahydro-, trans- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its sulfur atom can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzothiopyran, octahydro-, trans- is unique due to its specific geometric configuration and fully saturated structure. This makes it distinct from other benzothiopyrans and benzopyrans, which may have different substituents or degrees of saturation .

Properties

CAS No.

54340-73-7

Molecular Formula

C9H16S

Molecular Weight

156.29 g/mol

IUPAC Name

(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-thiochromene

InChI

InChI=1S/C9H16S/c1-2-6-9-8(4-1)5-3-7-10-9/h8-9H,1-7H2/t8-,9+/m0/s1

InChI Key

ILOILTHGYLSHSI-DTWKUNHWSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)CCCS2

Canonical SMILES

C1CCC2C(C1)CCCS2

Origin of Product

United States

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